

Comprehensive Spectroscopic Characterization: 1-Methyl-6-methoxyisoquinolin-7-ol[1]

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Compound of Interest

Compound Name: 1-Methyl-6-methoxyisoquinolinol
CAS No.: 140683-35-8
Cat. No.: B1146419

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Executive Summary & Structural Context[2][3][4]

- Target Molecule: 1-Methyl-6-methoxyisoquinolin-7-ol
- Molecular Formula: $C_{11}H_{11}NO_2$
- Molecular Weight: 189.21 g/mol
- Core Scaffold: Isoquinoline (fully aromatic)
- Key Features:
 - C1-Methyl: Diagnostic singlet, deshielded by the aromatic ring current.
 - C6-Methoxy / C7-Hydroxy: Para-substitution pattern on the benzenoid ring, resulting in singlet signals for H-5 and H-8 in NMR (absence of ortho coupling).
 - Solubility Profile: Soluble in DMSO, MeOH; limited solubility in non-polar solvents due to the zwitterionic potential of the phenolic nitrogen system.

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from mass identification to stereochemical and functional assignment.



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Caption: Step-by-step spectroscopic validation workflow for isoquinoline derivatives.

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI, 70 eV) or ESI-MS (+ve mode).

The mass spectrum provides the molecular weight and a characteristic fragmentation pattern driven by the stability of the isoquinoline core.

Ion Type	m/z (approx)	Intensity	Assignment / Mechanism
Molecular Ion [M] ⁺	189	100% (Base)	Stable aromatic radical cation.
[M - H] ⁺	188	40-60%	Loss of H• (benzylic/phenolic stability).
[M - CH ₃] ⁺	174	20-30%	Loss of Methyl radical (likely from O-Me or C1-Me).
[M - CH ₃ - CO] ⁺	146	15-25%	Sequential loss of CO (characteristic of phenols/ethers).
[M - CHO] ⁺	160	10%	Loss of formyl radical (rearrangement).

Expert Insight: In ESI-MS (positive mode), expect the $[M+H]^+$ peak at m/z 190. The high stability of the aromatic isoquinoline ring often results in a very dominant molecular ion peak compared to its tetrahydro- precursors (like Salsoline), which fragment more easily via Retro-Diels-Alder mechanisms.

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or Thin Film (ATR).

The IR spectrum distinguishes the aromatic "isoquinolinol" from the "isoquinolone" (lactam) tautomers. The presence of a broad OH stretch and the absence of a strong amide carbonyl (approx. $1650-1680\text{ cm}^{-1}$) confirms the phenolic nature.

Frequency (cm^{-1})	Vibration Mode	Structural Assignment
3200 - 3450	O-H Stretch (Broad)	Phenolic hydroxyl group (H-bonded).
2850 - 2960	C-H Stretch	Methyl (C1-Me) and Methoxy (O-Me) C-H bonds.
1615 - 1630	C=N Stretch	Isoquinoline ring nitrogen double bond.
1580, 1510	C=C Stretch (Ar)	Aromatic skeletal vibrations.
1260 - 1280	C-O Stretch (Ar-O)	Aryl-alkyl ether (Methoxy group).
1150 - 1200	C-O Stretch (Phenol)	Phenolic C-O bond.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO- d_6 (Recommended due to solubility and OH exchange suppression).

Frequency: 400 MHz (^1H), 100 MHz (^{13}C).

Proton NMR (^1H NMR)

The aromatic region is critical. In 6,7-disubstituted isoquinolines, protons H-5 and H-8 appear as singlets because they are para to each other and separated by substituents, preventing

significant coupling.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Note
2.85	Singlet (s)	3H	C1-CH ₃	Deshielded by aromatic ring current (vs 1.4 in tetrahydro).
3.94	Singlet (s)	3H	C6-OCH ₃	Typical aryl methoxy position.
7.20	Singlet (s)	1H	H-5	Shielded by adjacent electron-donating groups (-OH/-OMe).
7.42	Singlet (s)	1H	H-8	Para to H-5; slightly more deshielded due to proximity to N.
7.58	Doublet (d, J=5.8 Hz)	1H	H-4	Pyridine ring β -proton.
8.25	Doublet (d, J=5.8 Hz)	1H	H-3	Pyridine ring α -proton (adjacent to N).
9.8 - 10.2	Broad Singlet (bs)	1H	OH	Exchangeable with D ₂ O.

Critical Technical Note (Aggregation): Isoquinoline alkaloids often exhibit concentration-dependent aggregation in non-polar solvents (like CDCl₃), leading to line broadening or "humps" for H-1/Me and H-3 signals. DMSO-d₆ or CD₃OD is strongly recommended to break intermolecular H-bonds and obtain sharp singlets.

Carbon NMR (^{13}C NMR)

Shift (δ ppm)	Type	Assignment
22.5	CH_3	C1- CH_3
56.2	CH_3	OCH_3
105.8	CH	C-5 (Ortho to OMe/OH)
108.4	CH	C-8
119.5	CH	C-4
122.0	Cq	C-8a (Bridgehead)
135.5	Cq	C-4a (Bridgehead)
141.2	CH	C-3
148.5	Cq	C-6 (C-OMe)
150.1	Cq	C-7 (C-OH)
156.8	Cq	C-1 (Imine-like carbon)

Experimental Protocol: Synthesis & Purification

Method: Modified Bischler-Napieralski Cyclization followed by Dehydrogenation. Precursor: N-(3-hydroxy-4-methoxyphenethyl)acetamide.

Phase 1: Cyclization (Formation of Dihydroisoquinoline)

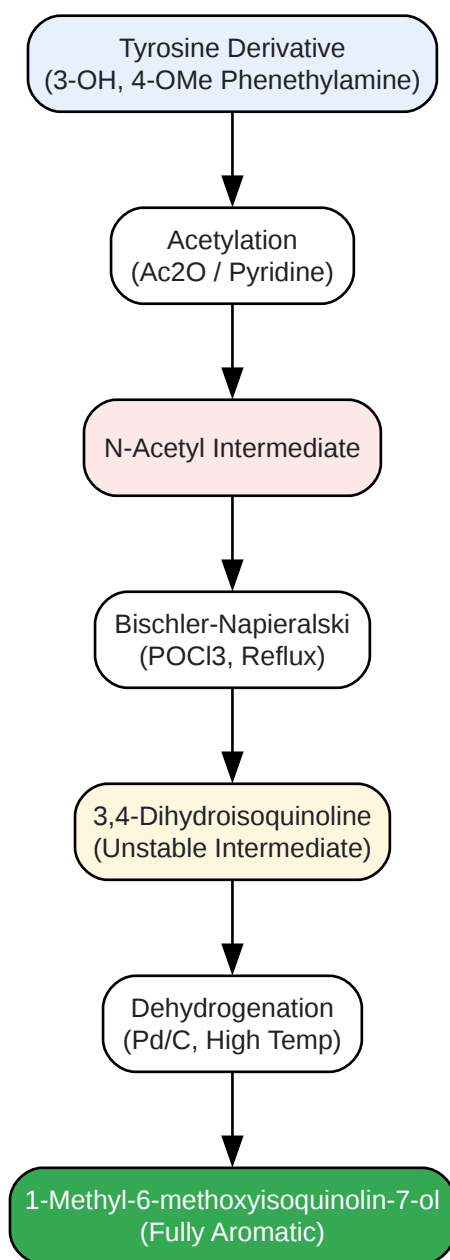
- Reagents: Precursor amide (1.0 eq), POCl_3 (3.0 eq), anhydrous Toluene.
- Procedure:
 - Dissolve amide in dry toluene under Argon atmosphere.
 - Add POCl_3 dropwise at 0°C .
 - Reflux at 110°C for 2-4 hours (Monitor by TLC: disappearance of amide).

- Workup: Cool to RT. Carefully pour into ice-water. Basify with NH_4OH to pH 9. Extract with DCM (3x).
- Intermediate: 1-Methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinoline.[1]

Phase 2: Aromatization (Dehydrogenation)

- Reagents: Dihydro-intermediate, 10% Pd/C (0.1 eq), p-Cymene or Decalin.
- Procedure:
 - Suspend the dihydro-intermediate and Pd/C in p-Cymene.
 - Reflux vigorously (approx. 180°C) for 6-12 hours.
 - Filtration: Filter hot through Celite to remove Pd catalyst. Wash with hot MeOH.
 - Purification: Evaporate solvent. Recrystallize from EtOH/Et₂O or purify via Flash Chromatography (SiO_2 , 95:5 DCM:MeOH).

Synthesis Pathway Diagram



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Caption: Synthetic route from phenethylamine precursors to the aromatic isoquinoline target.

References

- Narayanaswami, S., et al. (1984).[2] "Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 93(2), 145-155.[2]

- Relevance: Discusses the NMR anomalies and aggregation effects in isoquinoline derivatives, crucial for accurate spectral interpret
- PubChem Database. (2025).[3] "7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (Salsoline)."[4] CID 46695.
 - Relevance: Provides comparative data for the tetrahydro- precursor to distinguish it
- SpectraBase. (2025).[5] "7-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol Spectra."
 - Relevance: Source for dihydro-isoquinoline spectral shifts used for extrapol
- Takaba, K., et al. (1996).[1] "Asymmetric Synthesis of (R)-1-(2-Methoxy-3,4-methylenedioxybenzyl)-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline." *Heterocycles*, 43(8).[1]
 - Relevance: Provides detailed Bischler-Napieralski reaction conditions and spectral data for rel

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